3-(2-Methoxy-phenylamino)-propionic acid
Overview
Description
3-(2-Methoxy-phenylamino)-propionic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
In vitro and in vivo Evaluation
3-(2-Methoxy-phenylamino)-propionic acid and its derivatives have been studied for their potential in medical applications, particularly in bone health. A study by Hutchinson et al. (2003) found that a related compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, acted as a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promise in in vivo models for bone turnover, suggesting potential applications in osteoporosis treatment.
Peroxisome Proliferator-Activated Receptor Gamma Agonists
Compounds related to this compound have been explored as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. For instance, Cobb et al. (1998) synthesized analogues with modifications in the N-2-benzoylphenyl moiety, exploring their potential in managing type 2 diabetes.
Antibacterial Activity
The derivatives of this compound have been investigated for their antibacterial properties. Arutyunyan et al. (2014) synthesized propionamides from 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid and found them to possess weak antibacterial activity.
Cancer Research
Some studies have looked into the impact of compounds similar to this compound on cancer cells. Yin et al. (2001) investigated an isocoumarin derivative, 2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), which showed potential in inducing cell death in carcinoma cells through the generation of reactive oxygen species.
Renewable Chemical Production
In the field of green chemistry, derivatives of this compound have been explored for their potential as renewable chemicals. Trejo-Machin et al. (2017) used 3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound related to this compound, in the creation of polybenzoxazine, highlighting its utility in material science.
Metabolic Engineering and Biosynthesis
The compound has also found applications in metabolic engineering. Sun et al. (2016) demonstrated the biosynthesis of 3-Phenylpropionic acid and 3-(4-hydroxyphenyl) propionic acid using Escherichia coli. This process represents an environmentally friendly alternative to chemical synthesis for producing these important commodity aromatic acids.
Properties
IUPAC Name |
3-(2-methoxyanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEUQSTVFNTQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368332 | |
Record name | b-Alanine, N-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832901 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3334-66-5 | |
Record name | b-Alanine, N-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(2-methoxyphenyl)amino]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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